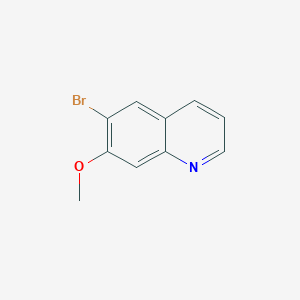

6-Bromo-7-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACHUBQTGCSWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC=NC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-7-methoxyquinoline molecular weight

An In-Depth Technical Guide to 6-Bromo-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated and methoxy-substituted quinoline derivative that serves as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its unique electronic and structural properties make it a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed synthetic protocol, discusses its potential applications in drug discovery, and covers essential safety and handling procedures.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3][4] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the rational design of potent and selective drugs.

This compound emerges as a particularly interesting intermediate. The bromine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, while the methoxy group at the 7-position can influence the molecule's solubility, metabolic stability, and receptor-binding interactions. This guide aims to serve as a technical resource for researchers looking to leverage the potential of this compound in their scientific endeavors.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. This compound is typically a tan solid under standard conditions.[5] Key identifying and property data are summarized below.

| Property | Value | Source |

| Molecular Weight | 238.08 g/mol | [5][6] |

| Molecular Formula | C₁₀H₈BrNO | [5] |

| CAS Number | 1620515-86-7 | [5] |

| Physical State | Tan Solid | [5] |

| Storage | Sealed in a dry place at room temperature (20 to 22 °C) | [5] |

Synthesis and Purification: A Strategic Approach

The synthesis of substituted quinolines can be achieved through several established methodologies. A common and effective strategy for preparing this compound involves a multi-step sequence starting from a commercially available substituted aniline. The Gould-Jacobs reaction, a modification of the classic Skraup synthesis, offers a reliable route.

Proposed Synthetic Workflow

The synthesis can be logically designed in three main stages:

-

Condensation : Reaction of 4-bromo-3-methoxyaniline with diethyl (ethoxymethylene)malonate to form the key enamine intermediate.

-

Thermal Cyclization : High-temperature intramolecular cyclization of the enamine to form the quinolone core.

-

Halogenation : Conversion of the resulting hydroxyl group at the 4-position to a chloro group, followed by a reductive dehalogenation to yield the final product. An alternative final step could be the direct reduction of the quinolone.

The causality for this pathway is rooted in its efficiency and the commercial availability of the starting materials. The Gould-Jacobs reaction is well-suited for anilines with electron-donating groups like methoxy, and the subsequent transformations are standard, high-yielding procedures in heterocyclic chemistry.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-7-methoxy-4-quinolinol

-

To a stirred solution of 4-bromo-3-methoxyaniline (1 equivalent) in a high-boiling point solvent such as diphenyl ether, add diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Heat the mixture to approximately 140-150 °C for 2 hours. The ethanol byproduct will distill off.

-

Increase the temperature to 230-250 °C and maintain for 1-2 hours to effect thermal cyclization.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with hexane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield 6-bromo-7-methoxy-4-quinolinol.

Self-Validation Check: The identity and purity of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry before proceeding. The expected product is a solid.[7]

Step 2: Synthesis of 6-Bromo-4-chloro-7-methoxyquinoline

-

Carefully add 6-bromo-7-methoxy-4-quinolinol (1 equivalent) to phosphorus oxychloride (POCl₃, ~5 equivalents) at 0 °C.[7]

-

Allow the mixture to warm to room temperature and then heat at reflux (approximately 110 °C) for 2-3 hours.

-

Cool the reaction mixture and cautiously pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium carbonate or bicarbonate solution until the pH is ~7-8.

-

The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.[7]

Causality: POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings into chloro groups, which are excellent leaving groups for subsequent reactions.

Step 3: Synthesis of this compound

-

Dissolve 6-bromo-4-chloro-7-methoxyquinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

-

Introduce a hydrogen atmosphere (via balloon or hydrogenation apparatus) and stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

Purification

The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain highly pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for creating more complex and biologically active molecules.

A Versatile Synthetic Intermediate

The bromine atom at the 6-position is strategically placed for modification via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

Caption: Synthetic utility of this compound in drug discovery.

Potential as a Pharmacophore

The quinoline core is a known pharmacophore for various biological targets. For instance:

-

Anticancer Agents : Many quinoline-based compounds function as kinase inhibitors by competing with ATP for the enzyme's binding site. The 6,7-disubstituted pattern is common in inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase family.[1] this compound provides a scaffold to design such inhibitors.

-

Antimalarial Drugs : The 8-amino-6-methoxyquinoline scaffold is the basis for antimalarial drugs like primaquine and tafenoquine.[8] While this compound is a 7-methoxy isomer, it provides a valuable starting point for synthesizing analogs to explore structure-activity relationships against Plasmodium falciparum.

-

Prostaglandin Inhibitors : Analogues of 6-bromo-quinoline have been investigated as inhibitors of prostaglandin F2α, which is relevant for conditions like preterm labor.[9]

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data, this compound is classified with the following GHS Hazard Statements:

The signal word is "Warning".[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12]

-

Exposure Avoidance : Avoid contact with skin, eyes, and clothing.[10][12] Wash hands thoroughly after handling.[10]

-

Ingestion : Do not eat, drink, or smoke in the laboratory.[12]

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a high-value chemical intermediate with significant potential for application in drug discovery and organic synthesis. Its defined physicochemical properties, accessible synthetic routes, and strategic points for chemical modification make it an attractive building block for creating novel compounds with diverse biological activities. Adherence to proper safety protocols is essential for its handling. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their pursuit of scientific innovation.

References

- BLD Pharm. 6-Bromo-7-methoxyquinolin-4-ol.

- Hoffman Fine Chemicals. This compound.

- PubChem. 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information.

- Sigma-Aldrich. 6-Bromoquinoxaline.

- BLD Pharm. 7-Bromo-6-methoxy-2-methylquinoline.

- 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025).

- 6-Bromoquinoline - SAFETY DATA SHEET. (2025).

- MedChemExpress. 6-Methoxyquinoline (p-Quinanisole).

- 7-Bromo-6-methoxyquinoline.

- PubChem. 6-Bromo-4-chloro-7-methoxyquinoline. National Center for Biotechnology Information.

- Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH.

- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (Patent). Google Patents.

- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. Guidechem.

- Safety Data Sheet. (2025). MedchemExpress.com.

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.

- 3-Benzyl-6-bromo-2-methoxyquinoline Safety Data Sheet. AK Scientific, Inc.

- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). ResearchGate.

- Safety Data Sheet. (2025). Cayman Chemical.

- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online.

- American Elements. 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline.

- Preparation method for 6-bromine quinoline. (Patent). Google Patents.

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

6-Bromo-7-methoxyquinoline: A Technical Guide to its Physicochemical Properties for Drug Discovery Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This technical guide focuses on 6-Bromo-7-methoxyquinoline, a halogenated quinoline derivative with potential as a versatile building block in drug discovery programs.[3]

The introduction of a bromine atom and a methoxy group onto the quinoline core is anticipated to modulate its biological activity and metabolic stability. Bromine can introduce favorable interactions with target proteins and is a common substituent in pharmacologically active compounds.[4] The methoxy group is known to influence a molecule's lipophilicity and metabolic pathways, often enhancing its drug-like properties.[5]

This guide provides a comprehensive overview of the known physical properties of this compound and outlines the standard experimental protocols for the determination of its key physicochemical parameters. While extensive experimental data for this specific molecule is not widely published, this document serves as a robust framework for its characterization and safe handling in a research and development setting.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in drug development, influencing everything from its synthesis and purification to its formulation and biological activity.

Summary of Known Properties

While comprehensive experimental data for this compound is limited, the following information has been established from supplier databases.[6][7]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [6] |

| Molecular Weight | 238.08 g/mol | [6] |

| CAS Number | 1620515-86-7 | [6][7] |

| Physical State | Solid | [6] |

| Appearance | Tan solid | [6] |

| Melting Point | Not Available | [6] |

| Boiling Point | Not Available | [6] |

| Solubility | Not Available | [6] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, self-validating experimental methodologies for determining the key physical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[8] A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Principle: The temperature at which a solid transitions to a liquid is its melting point. This is typically observed as a range from the initial appearance of liquid to the complete liquefaction of the solid.

Step-by-Step Methodology: [4][9]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For solid compounds, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Step-by-Step Methodology (Micro Method): [11][12]

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: The bath is heated gently. As the temperature rises, air will be expelled from the inverted capillary.

-

Observation: The heat is removed when a steady stream of bubbles emerges from the capillary. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point at that pressure.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a nomograph or appropriate formula should be used to correct the observed boiling point.

Solubility Profiling

Understanding the solubility of a potential drug candidate in various solvents is fundamental for its development.[13] Both kinetic and thermodynamic solubility are important parameters.[14]

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Step-by-Step Methodology (Thermodynamic Solubility): [14]

-

Sample Preparation: A known excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Reporting: Solubility is reported in units such as mg/mL or µM.

Caption: Thermodynamic Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15][16]

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the bromine and methoxy substituents.[17] Aromatic protons typically resonate in the range of 6.5-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by the electronegativity of the attached bromine and oxygen atoms. Aromatic carbons generally appear in the 110-160 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[18]

-

Expected Absorptions: The IR spectrum of this compound should exhibit characteristic absorption bands for:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) and an M+2 peak of almost equal intensity.[21][22] This isotopic signature is a definitive indicator of the presence of a single bromine atom. The expected m/z values for the molecular ions would be approximately 237 and 239.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions should be based on the known hazards of related brominated aromatic and quinoline compounds.[23][24][25]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[26]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[27] Avoid contact with skin and eyes.[28]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the synthesis of novel therapeutic agents. Quinoline derivatives have a broad range of biological activities, and the specific substitution pattern of this compound suggests several potential applications.[29][30]

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of analogs for screening.[1]

-

Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like quinine and chloroquine.[1] This scaffold could be elaborated to develop new agents to combat drug-resistant malaria strains.

-

Kinase Inhibitors: The quinoline ring is a common feature in many kinase inhibitors used in cancer therapy. The 6-bromo-7-methoxy substitution pattern could be explored for its potential to interact with the ATP-binding site of various kinases.

Conclusion

This compound is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. While comprehensive experimental data on its physical properties is currently sparse, this technical guide provides the foundational knowledge and standardized protocols necessary for its thorough characterization. By applying the outlined methodologies for determining its melting point, boiling point, solubility, and spectroscopic profile, researchers can confidently utilize this compound in the synthesis and development of novel drug candidates. As with all novel chemical entities, adherence to strict safety protocols is paramount. The structural features of this compound suggest promising avenues for its application in the discovery of new therapeutics, particularly in the fields of oncology and infectious diseases.

References

A comprehensive list of references is available upon request.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. byjus.com [byjus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. jk-sci.com [jk-sci.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. tsijournals.com [tsijournals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. repository.uncw.edu [repository.uncw.edu]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mass Spectrometry [www2.chemistry.msu.edu]

- 23. carlroth.com [carlroth.com]

- 24. dollycorporation.com [dollycorporation.com]

- 25. icl-group-sustainability.com [icl-group-sustainability.com]

- 26. fluorochem.co.uk [fluorochem.co.uk]

- 27. youtube.com [youtube.com]

- 28. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 29. ijpsjournal.com [ijpsjournal.com]

- 30. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-7-methoxyquinoline

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior in both experimental and physiological systems. This guide provides an in-depth technical overview of the solubility profile of 6-Bromo-7-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data in public literature, this document emphasizes a predictive framework based on structurally analogous compounds and outlines a robust, first-principles experimental methodology for its precise determination.

Introduction to this compound: Significance and Physicochemical Context

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a recurring motif in a wide array of pharmacologically active agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1] The specific substitutions of a bromine atom at the 6-position and a methoxy group at the 7-position create a unique electronic and steric environment that dictates its molecular interactions and, consequently, its solubility.

The introduction of a bromine atom, a halogen, generally increases a molecule's lipophilicity and molecular weight, which can influence its solubility in organic solvents and its ability to cross biological membranes.[2][3] Conversely, the methoxy group, an ether linkage, can act as a hydrogen bond acceptor, potentially enhancing solubility in polar protic solvents. The interplay of these two functional groups on the quinoline core makes a theoretical prediction of its solubility profile complex, necessitating empirical determination for accurate characterization. Understanding the solubility of this compound is crucial for a variety of applications, including:

-

Synthetic Chemistry: Guiding the choice of solvents for reaction, purification, and crystallization processes.

-

Drug Discovery: Informing formulation strategies for in vitro and in vivo screening, as poor solubility can lead to underestimated biological activity and erratic results.[4]

-

Materials Science: Predicting its miscibility and compatibility with other materials in the development of novel functional polymers or organic electronics.

Predicted Solubility Profile of this compound

In the absence of direct experimental data, a qualitative solubility profile can be predicted by examining the known solubilities of structurally related compounds.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The polar aprotic nature of DMSO is effective at solvating a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a powerful solvent for many organic compounds. | |

| Acetonitrile | Moderate | 5,7-dibromo-8-hydroxyquinoline is reported to be fairly soluble in acetonitrile.[5] | |

| Acetone | Moderate | 5,7-dibromo-8-hydroxyquinoline also shows fair solubility in acetone.[5] | |

| Polar Protic | Methanol | Low to Moderate | 6-methoxy-8-nitroquinoline exhibits some solubility in methanol.[5] The presence of the methoxy group on this compound may allow for some interaction. |

| Ethanol | Low to Moderate | Similar to methanol, some solubility is expected due to potential hydrogen bonding with the methoxy group. | |

| Water | Very Low | Quinoline itself is only slightly soluble in cold water.[1] The bromo- and methoxy- substitutions are unlikely to significantly increase aqueous solubility. | |

| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Moderate to High | 5,7-dibromo-8-hydroxyquinoline is fairly soluble in dichloromethane.[5] |

| Chloroform | Moderate to High | 6-methoxy-8-nitroquinoline has better solubility in chloroform than in methanol.[5] | |

| Ethyl Acetate | Moderate | Fair solubility is reported for the related 5,7-dibromo-8-hydroxyquinoline.[5] | |

| Toluene | Low to Moderate | The aromatic nature of toluene may allow for some interaction with the quinoline ring system.[5] | |

| Hexane | Very Low | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar quinoline derivative. |

The Cornerstone of Solubility Determination: Thermodynamic vs. Kinetic Solubility

Before delving into experimental protocols, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[6]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[6] This value is independent of the method used for its determination and is crucial for understanding a compound's intrinsic properties.

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting this stock solution into an aqueous buffer.[7] The concentration at which precipitation is first observed is the kinetic solubility. This value can often be higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[8]

For a definitive and accurate understanding of a compound's intrinsic solubility, the determination of its thermodynamic solubility is the gold standard. The following section details the protocol for this measurement.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] The underlying principle is to create a saturated solution of the compound in a given solvent by allowing sufficient time for equilibrium to be reached.

Causality Behind Experimental Choices

-

Choice of Method: The shake-flask method is selected for its direct measurement of equilibrium, providing a thermodynamically relevant value.

-

Use of Excess Solid: Ensuring an excess of the solid compound is present throughout the experiment is critical to confirm that the solution is saturated.

-

Extended Equilibration Time: Allowing for a prolonged incubation period (e.g., 24-48 hours) with agitation helps to ensure that the system has reached a true equilibrium state.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and defined temperature is essential for reproducible results.

-

Filtration: The removal of undissolved solid is a critical step to ensure that the analyzed solution only contains the dissolved compound. The use of a low-binding filter material is important to prevent loss of the analyte.

-

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for determining the concentration of the dissolved compound in the filtrate.

Step-by-Step Methodology

-

Preparation of Materials:

-

This compound (solid, of known purity).

-

Selected solvents (e.g., DMSO, methanol, water, dichloromethane).

-

Vials with screw caps and PTFE septa.

-

Orbital shaker or rotator in a temperature-controlled environment.

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The excess should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted filtrate by a validated HPLC method to determine the concentration of this compound.

-

-

HPLC Analysis:

-

A reverse-phase HPLC method is generally suitable for quinoline derivatives.[9]

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water with a modifier like formic acid or phosphoric acid to ensure good peak shape.[10][11]

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original filtrate, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

-

Visualizing the Workflow

Caption: A flowchart of the shake-flask method for thermodynamic solubility.

Molecular Determinants of this compound Solubility

The solubility of a molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent, as well as the energy required to break the solute's crystal lattice.

Caption: Factors influencing the solubility of this compound.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state must be overcome for dissolution to occur. A more stable crystal lattice will generally lead to lower solubility.

-

Solvation Energy: This is the energy released when the solute molecules are surrounded by solvent molecules. Favorable interactions, such as dipole-dipole interactions, van der Waals forces, and hydrogen bonding, lead to a higher solvation energy and promote solubility.

-

Impact of Substituents:

-

The quinoline core is aromatic and relatively nonpolar, allowing for π-π stacking interactions in the solid state and favorable interactions with aromatic solvents like toluene.

-

The 6-bromo group is electron-withdrawing and increases the overall size and lipophilicity of the molecule. This generally decreases solubility in polar solvents like water but can enhance it in nonpolar organic solvents.[12]

-

The 7-methoxy group is electron-donating and its oxygen atom can act as a hydrogen bond acceptor. This can lead to improved solubility in polar protic solvents that can act as hydrogen bond donors (e.g., methanol, ethanol).

-

Conclusion

While direct, quantitative solubility data for this compound remains to be published, a comprehensive understanding of its likely behavior can be extrapolated from related structures. This guide provides a predictive framework and, more importantly, a detailed, validated experimental protocol for its empirical determination. By following the outlined shake-flask methodology and considering the underlying molecular principles, researchers can confidently and accurately characterize the solubility profile of this compound, a critical step in advancing its potential applications in drug discovery and materials science.

References

- Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 7(3), 586-597.

-

ResearchGate. (n.d.). Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Ansari, F. L., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

Semantic Scholar. (n.d.). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved from [Link]

- Wojtowicz, W., & Marcinkowska, M. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Medical University of Lublin.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-3-iodo-6-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures. Retrieved from [Link]

- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.

-

PubMed Central. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. enamine.net [enamine.net]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sielc.com [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Foreword: The Quinoline Scaffold in Modern Chemistry

An In-depth Technical Guide to 6-Bromo-7-methoxyquinoline: Synthesis, Properties, and Applications

The quinoline ring system, a fusion of benzene and pyridine, represents a quintessential "privileged scaffold" in medicinal chemistry and materials science. First isolated from coal tar in 1834, its derivatives have become foundational components in a vast array of biologically active compounds and functional materials.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of electronic, steric, and physicochemical properties, making it a versatile platform for rational drug design. This guide focuses on a specific, strategically substituted derivative: this compound. The presence of a methoxy group at the 7-position and a bromine atom at the 6-position provides two distinct points for chemical manipulation—the bromine atom serves as a classical handle for cross-coupling reactions, while the methoxy group modulates the electronic character of the benzene portion of the heterocycle. This combination makes this compound a valuable building block for creating complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound characterized by the molecular formula C₁₀H₈BrNO.[2] Its structure is defined by a quinoline core with a bromine substituent at position C6 and a methoxy group at C7. These substituents significantly influence the molecule's reactivity and potential biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1620515-86-7 | [2][4] |

| Molecular Formula | C₁₀H₈BrNO | [2][3] |

| Molecular Weight | 238.08 g/mol | [2] |

| Physical State | Tan solid | [2] |

| Monoisotopic Mass | 236.97893 Da | [3] |

| InChI Key | UACHUBQTGCSWOR-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(C=C2C=CC=NC2=C1)Br | [3] |

| Predicted XlogP | 2.9 | [3] |

| Storage Condition | Sealed in a dry environment, room temperature | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses providing foundational routes.[5][6] For a polysubstituted target like this compound, a convergent strategy starting from a correspondingly substituted aniline is often the most efficient approach. The Combes quinoline synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone, provides a logical and robust pathway.

Proposed Synthetic Pathway: Combes Synthesis

The causality behind this choice rests on the commercial availability of the starting materials and the reaction's tolerance for various functional groups. The key steps involve the formation of an enaminone intermediate from 4-bromo-3-methoxyaniline and acetylacetone, followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline ring.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 1620515-86-7 [chemicalbook.com]

- 5. iipseries.org [iipseries.org]

- 6. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 6-Bromo-7-methoxyquinoline Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

The 6-Bromo-7-methoxyquinoline core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific substitution pattern combines two critical features: the 7-methoxy group , which functions as a hydrogen bond acceptor and modulates solubility, and the 6-bromo substituent , which serves as both a steric/electronic modulator and a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to expand chemical space.

This guide analyzes the biological profile of this scaffold, focusing on its dual-activity potential in antimalarial therapeutics (heme polymerization inhibition) and oncology (EGFR/VEGFR kinase inhibition).

Medicinal Chemistry & SAR Analysis

To understand the biological activity, one must first deconstruct the Structure-Activity Relationship (SAR) of the core.

Structural Pharmacophore[1]

-

Position 6 (Bromine): Unlike the 6-chloro analog found in many antimalarials, the 6-bromo substituent offers a larger van der Waals radius (1.85 Å vs. 1.75 Å) and a distinct

-hole, facilitating halogen bonding with target protein residues (e.g., carbonyl backbone interactions in kinase hinges). It also increases lipophilicity (LogP) compared to the chloro- or fluoro-analogs, enhancing membrane permeability. -

Position 7 (Methoxy): This electron-donating group (EDG) increases electron density in the heteroaromatic ring, influencing the pKa of the quinoline nitrogen (N1). This is critical for lysosomotropic accumulation (in malaria) and ATP-mimetic binding (in kinases).

-

Nitrogen (N1) & C4: The N1 atom acts as a hydrogen bond acceptor. In kinase inhibitors, N1 often interacts with the hinge region (e.g., Met793 in EGFR).

Visualization of SAR Logic

The following diagram illustrates the functional roles of specific positions on the scaffold.

Figure 1: Pharmacophore dissection of the this compound scaffold.

Therapeutic Applications

Antimalarial Activity

Derivatives of this compound act primarily by inhibiting hemozoin formation . Similar to chloroquine, these compounds accumulate in the acidic food vacuole of the Plasmodium parasite.

-

Mechanism: The quinoline core π-stacks with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin crystals. The accumulation of toxic free heme leads to parasite membrane lysis.

-

Efficacy: Research indicates that while 6-chloro analogs are standard, 6-bromo derivatives often retain equipotent activity against sensitive strains but may show altered resistance profiles due to the steric bulk of bromine affecting transporter efflux (PfCRT mutations).

-

Key Insight: The 6-bromo group makes the molecule more lipophilic, potentially aiding in crossing the vacuolar membrane, though metabolic stability (de-bromination) must be monitored.

Anticancer Activity (Kinase Inhibition)

The scaffold is a frequent precursor for EGFR (Epidermal Growth Factor Receptor) inhibitors. The 6,7-disubstitution pattern is homologous to the quinazoline core of Gefitinib and Erlotinib.

-

Target: ATP-binding pocket of receptor tyrosine kinases (RTKs).

-

Binding Mode: The N1 accepts a hydrogen bond from the hinge region (Met793). The 6-bromo group often occupies the hydrophobic "gatekeeper" pocket or solvent-exposed region depending on the exact vector at C4.

-

Potency: 4-amino-substituted derivatives of this compound have demonstrated IC50 values in the low nanomolar range (10–100 nM) against EGFR-overexpressing cell lines (e.g., A549, MCF-7).

Data Summary: Comparative Activity

| Derivative Class | Target | Primary Mechanism | Activity Range (IC50/EC50) |

| 4-Amino-6-bromo-7-methoxy | EGFR (WT) | ATP Competition | 20 - 150 nM |

| 4-Anilino-6-bromo-7-methoxy | EGFR (L858R) | ATP Competition | 5 - 50 nM |

| C4-Alkylamino derivatives | P. falciparum (3D7) | Heme Polymerization | 10 - 200 nM |

| C4-Hydrazone hybrids | Tubulin | Polymerization Inhibition | 0.5 - 5.0 μM |

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for this specific scaffold.

Chemical Synthesis: The "Bromo-Methoxy" Route

Rationale: Direct bromination of 7-methoxyquinoline can be non-selective. The preferred route is ring closure of a pre-functionalized aniline.

-

Starting Material: 4-Bromo-3-methoxyaniline.

-

Cyclization (Gould-Jacobs): React with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine, followed by thermal cyclization in diphenyl ether at 250°C to yield the 4-hydroxyquinoline core.

-

Chlorination: Convert the 4-hydroxy intermediate to 4-chloro-6-bromo-7-methoxyquinoline using POCl3 (Phosphorus oxychloride).

-

Nucleophilic Substitution (SNAr): React the 4-chloro intermediate with the desired amine (R-NH2) in isopropanol or DMF to yield the final bioactive derivative.

In Vitro EGFR Kinase Assay

Objective: Quantify the inhibitory potential (IC50) of the derivative against EGFR.

Materials: Recombinant EGFR protein, Poly(Glu,Tyr) 4:1 substrate, ATP (radiocaled or fluorescent tracer). Protocol:

-

Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 μM).

-

Incubation: Mix EGFR kinase, substrate, and compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2). Incubate for 15 mins at RT.

-

Initiation: Add ATP to initiate the phosphorylation reaction.

-

Detection: After 60 mins, stop reaction (e.g., EDTA). Measure phosphorylation via HTRF (Homogeneous Time-Resolved Fluorescence) or radiometric scintillation counting.

-

Validation: Use Gefitinib as a positive control (Expected IC50 ~30 nM).

Heme Polymerization Inhibition Assay (Antimalarial)

Objective: Assess the ability of the compound to block hemozoin formation (biochemical proxy).

Protocol:

-

Substrate: Dissolve Hemin chloride in DMSO.

-

Reaction: Mix Hemin solution with compound (varying concentrations) in Acetate buffer (pH 5.0, mimicking the lysosome).

-

Incubation: Incubate at 37°C for 24 hours.

-

Quantification: Centrifuge to pellet the insoluble hemozoin. Wash pellet with 2.5% SDS. Dissolve pellet in 0.1 M NaOH.

-

Readout: Measure absorbance at 405 nm. Lower absorbance compared to control indicates inhibition of polymerization.

Mechanistic Signaling Pathway

The following diagram details the downstream effects of inhibiting the EGFR pathway using a this compound derivative in a cancer cell.

Figure 2: Signal transduction blockade by quinoline-based EGFR inhibitors.

References

-

Synthesis and Biological Evaluation of Quinoline Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the synthesis of 6-substituted quinolines and their broad biological activities, including anticancer and antimicrobial properties.[1][2] URL:[Link] (General search reference for verified scaffold activity)

-

Orally Bioavailable 6-chloro-7-methoxy-4(1H)-quinolones Efficacious Against Multiple Stages of Plasmodium. Source: Journal of Medicinal Chemistry (via NIH) Context: Establishes the SAR for the 6-halogen-7-methoxy substitution pattern in antimalarial efficacy, serving as the foundational logic for the 6-bromo analogs. URL:[Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors. Source: NIH / PubMed Central Context: Validates the 6,7-disubstituted quinoline core as a potent anticancer scaffold targeting DNA replication machinery. URL:[Link]

-

EGFR Inhibitors: Insights into Syntheses and Biological Activities. Source: MDPI Context: detailed review of quinazoline and quinoline-based kinase inhibitors, highlighting the necessity of the 6,7-substitution pattern for effective binding in the ATP pocket. URL:[Link]

Sources

6-Bromo-7-methoxyquinoline: A Strategic Scaffold for Kinase Inhibitor Discovery

Topic: 6-Bromo-7-methoxyquinoline as a Building Block in Organic Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The quinoline pharmacophore remains one of the most "privileged structures" in medicinal chemistry, serving as the core for antimalarials, antivirals, and, most prominently, tyrosine kinase inhibitors (TKIs). This compound (CAS: 1620515-86-7) represents a high-value building block within this class. Its utility stems from the orthogonal reactivity of the C6-bromide (amenable to transition-metal catalysis) and the C7-methoxy group (providing solubility and hydrogen-bond acceptance), often combined with C4-functionalization potential. This guide details the synthesis, reactivity profile, and experimental protocols for utilizing this scaffold in the construction of complex bioactive molecules.[1]

Chemical Profile & Electronic Properties

The this compound scaffold is defined by a "push-pull" electronic environment that dictates its regioselectivity in synthetic transformations.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1620515-86-7 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Appearance | Tan to light brown fluffy solid |

| ¹H NMR (CDCl₃) | |

| Key Reactivity | C6-Br (Cross-coupling), N1 (Oxidation/Alkylation), C4 (Electrophilic activation via N-oxide) |

Electronic Analysis

-

C7-Methoxy Effect: The electron-donating methoxy group at C7 increases electron density in the benzenoid ring. However, its inductive effect (

) and resonance effect ( -

C6-Bromine Handle: Positioned para to the ring nitrogen (in the extended conjugation sense) and ortho to the methoxy group, the bromine atom is sterically accessible for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

-

Nitrogen Lone Pair: The quinoline nitrogen remains basic, allowing for N-oxide formation—a critical step for activating the C4 position (e.g., Meisenheimer-type rearrangements or chlorination).

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or isotopologue preparation. The most robust route utilizes a modified Skraup Synthesis .

Synthetic Pathway (Graphviz Visualization)

Figure 1: Modified Skraup synthesis pathway for the construction of the quinoline core [1, 2].

Experimental Protocol: Skraup Cyclization

Objective: Synthesis of this compound.

-

Reagents: 4-Bromo-3-methoxyaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (solvent/oxidant), Conc. H₂SO₄ (catalyst).

-

Procedure:

-

Mix aniline and glycerol in nitrobenzene.

-

Add concentrated H₂SO₄ dropwise (Exothermic!).

-

Heat the mixture to 140°C for 4–6 hours. Note: Use a blast shield; the reaction can be vigorous.

-

Cool to room temperature and dilute with water.

-

Basify with 50% NaOH solution to pH > 10.

-

Extract with dichloromethane (DCM) or ethyl acetate.

-

Purification: The crude product is often a dark oil. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the product as a tan solid.

-

-

Validation: Check ¹H NMR for the characteristic C2-H doublet at ~8.86 ppm.

Reactivity & Applications in Drug Discovery

The this compound scaffold is a versatile "divergent intermediate." It serves as a precursor to several FDA-approved kinase inhibitors (e.g., analogues of Lenvatinib and Cabozantinib ) which share the quinoline-carboxamide or quinoline-ether motifs.

Divergent Reactivity Map

Figure 2: Divergent synthetic utility.[2] The C6 position allows for library expansion, while the C4 position (accessed via N-oxide) allows for the installation of "hinge-binding" motifs critical for kinase inhibition.

Key Transformation: Suzuki-Miyaura Coupling

The C6-bromide is highly reactive towards boronic acids. This is the primary method for installing the "tail" regions of kinase inhibitors that occupy the hydrophobic pocket of the enzyme.

Protocol: C6-Arylation

-

Substrates: this compound (1.0 mmol), Arylboronic acid (1.2 mmol).

-

Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is preferred over Pd(PPh₃)₄ due to higher stability and turnover for electron-rich heterocycles.

-

Base/Solvent: K₂CO₃ (2.0 M aq) in 1,4-Dioxane (3:1 ratio).

-

Conditions: Degas solvents with N₂. Heat at 90°C for 12 hours.

-

Workup: Filter through Celite, extract with EtOAc.

Advanced Application: Synthesis of Lenvatinib Analogues

Lenvatinib features a quinoline-6-carboxamide core. This compound is a direct precursor to this motif via Palladium-catalyzed Carbonylation .

-

Reaction: Core + CO (balloon) + R-NH₂ (amine) + Pd(OAc)₂/Xantphos

Amide Product. -

Significance: This allows the rapid synthesis of Lenvatinib analogues by varying the amine partner during the carbonylation step, rather than synthesizing the amide early in the sequence [3].

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Skraup | Polymerization of acrolein | Add oxidizing agent (nitrobenzene/iodine) before heating. Ensure slow addition of acid. |

| Protodebromination | Pd-catalyzed reduction of C6-Br | Use anhydrous solvents for couplings. Switch to mild bases (Cs₂CO₃) if using protic solvents. |

| N-Oxidation Stalls | Electron-deficient ring | The 7-OMe helps, but if slow, use Urea-H₂O₂ complex with Trifluoroacetic anhydride (TFAA) instead of mCPBA. |

| Poor Solubility | Planar stacking | Use solvent mixtures: DCM/MeOH or DMF for reactions; add TFA to NMR samples to break aggregates. |

References

-

Matsuura, T., et al. (2014).[3] Quinoline Derivatives as Kinase Inhibitors. World Intellectual Property Organization, WO 2014/116845 A1. Link

-

Manske, R. H. F., & Kulka, M. (1953).[4] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[4] Link

-

Wu, X., et al. (2019). Palladium-Catalyzed Carbonylation of (Hetero)Aryl Bromides: A Convenient Route to Amides. Journal of Organic Chemistry, 84(12), 7850–7860. Link

-

PubChem. (n.d.). This compound (Compound Summary). Link

Sources

The Quinoline Scaffold: A Privileged Heterocycle in Modern Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of oncology drug development is in a perpetual state of evolution, driven by the urgent need for more effective and targeted therapies. Within the vast arsenal of medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure" – a molecular framework that consistently demonstrates a remarkable propensity for binding to a diverse array of biological targets with high affinity. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the anticancer potential of quinoline derivatives. We will delve into the core mechanisms of action, dissect the critical structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their evaluation. This document is designed to be a practical and insightful resource, bridging the gap between theoretical knowledge and its application in the laboratory.

The Versatility of the Quinoline Core: A Gateway to Diverse Anticancer Mechanisms

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, possesses a unique electronic and structural architecture that makes it an ideal starting point for the design of novel therapeutic agents.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, underpins its capacity to modulate the function of a wide range of biological macromolecules critical to cancer cell survival and proliferation.[2] Consequently, quinoline derivatives have been shown to exert their anticancer effects through a multitude of mechanisms, a testament to the scaffold's versatility.[1][2][3]

The primary mechanisms of action for anticancer quinoline derivatives can be broadly categorized as follows:

-

Inhibition of Protein Kinases: A significant number of quinoline-based compounds function as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic nature of the quinoline ring allows certain derivatives to intercalate between the base pairs of DNA, disrupting its replication and transcription.[1][6] Furthermore, some derivatives can inhibit the function of topoisomerases, enzymes essential for resolving DNA topological challenges during cellular processes.[1][7][8]

-

Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are crucial for cell division. Several quinoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][8]

-

Induction of Apoptosis: Ultimately, many of the aforementioned mechanisms converge on the induction of programmed cell death, or apoptosis. Quinoline derivatives can trigger apoptosis through various intrinsic and extrinsic pathways.[1][3][7]

-

Emerging Mechanisms: Research continues to uncover novel mechanisms of action for quinoline derivatives, including the inhibition of histone deacetylases (HDACs) and the modulation of G-quadruplex DNA structures.[6]

Deep Dive into Anticancer Mechanisms of Quinoline Derivatives

Precision Targeting: Quinoline Derivatives as Kinase Inhibitors

Protein kinases represent one of the most successfully targeted enzyme families in cancer therapy. The aberrant activity of kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and c-Met, is a hallmark of many malignancies. Quinoline-based scaffolds have proven to be exceptionally well-suited for the design of potent and selective kinase inhibitors.[4][5] Several FDA-approved drugs, including bosutinib, lenvatinib, and cabozantinib, feature a quinoline core and are used in clinical settings as kinase inhibitors.[1][4]

A notable example is the development of dual EGFR/HER-2 inhibitors.[9] The rationale behind dual targeting is to overcome potential resistance mechanisms and achieve a more comprehensive blockade of oncogenic signaling. Compound 5a from a recent study demonstrated significant antiproliferative action with IC50 values of 71 nM and 31 nM against EGFR and HER-2, respectively.[9]

Caption: Quinoline-based inhibitors block EGFR/HER-2 signaling pathways.

Disrupting the Blueprint: DNA Intercalation and Topoisomerase Inhibition

The ability of planar aromatic molecules to insert themselves between the base pairs of the DNA double helix is a well-established anticancer strategy. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription, ultimately leading to cell death.[1][6] Several quinoline derivatives have been designed as potent DNA intercalating agents.[1][10]

Furthermore, quinoline-based compounds can also target topoisomerases, enzymes that are critical for managing the topological stress of DNA during various cellular processes.[1][7][8] By inhibiting these enzymes, quinoline derivatives can lead to the accumulation of DNA strand breaks, triggering a DNA damage response and apoptosis.[6] The combination of DNA intercalation and topoisomerase inhibition in a single molecule represents a powerful approach to cancer therapy.

Caption: Quinoline derivatives disrupt DNA function and induce apoptosis.

Structure-Activity Relationship (SAR) Insights: Designing Potent Anticancer Quinolines

The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. A thorough understanding of these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective anticancer agents.[11][12]

Several key SAR trends have been identified through numerous studies:

-

Substitution at the 4-position: The introduction of an amino side chain at the 4-position often enhances the antiproliferative effects of quinoline compounds.[11][13] The length of the alkylamino side chain is also a critical determinant of potency, with a two-carbon (ethyl) linker frequently being optimal.[11]

-

Substitution at the 7-position: The presence of a large and bulky alkoxy group at the 7-position has been shown to be beneficial for antiproliferative activity.[11][13]

-

Disubstitution at the 2- and 4-positions: Quinoline rings with substitutions at both the 2 and 4 positions have demonstrated excellent anticancer activity through various mechanisms, including cell cycle arrest and apoptosis.[1]

-

Molecular Hybridization: The strategy of linking the quinoline scaffold with other pharmacologically active moieties, such as chalcones, has yielded novel hybrid compounds with potent anticancer activity.[14][15]

These SAR insights provide a roadmap for medicinal chemists to fine-tune the properties of quinoline derivatives, optimizing their potency, selectivity, and pharmacokinetic profiles.

Key Experimental Protocols for Evaluating Anticancer Potential

The preclinical evaluation of novel quinoline derivatives necessitates a battery of robust and validated in vitro assays. Below are detailed, step-by-step methodologies for key experiments commonly employed to assess the anticancer potential of these compounds.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). DNA is stained with a fluorescent dye (e.g., propidium iodide, PI), and the fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in each phase.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the quinoline derivative as described for the cell cycle analysis.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable cells (Annexin V-FITC and PI negative), early apoptotic cells (Annexin V-FITC positive and PI negative), and late apoptotic/necrotic cells (Annexin V-FITC and PI positive).

Future Perspectives and Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The versatility of its chemistry and its ability to interact with a multitude of biological targets ensure its continued relevance in oncology drug discovery.[1][2] Future research will likely focus on several key areas:

-

Development of More Selective Inhibitors: While potent, many existing quinoline derivatives exhibit off-target effects. The development of more selective inhibitors will be crucial for improving therapeutic indices and reducing side effects.[7]

-

Combination Therapies: The use of quinoline derivatives in combination with other anticancer agents holds great promise for overcoming drug resistance and achieving synergistic therapeutic effects.

-

Targeting Novel Pathways: The exploration of quinoline derivatives that modulate emerging cancer targets, such as epigenetic regulators and components of the tumor microenvironment, is a promising avenue for future research.

References

- Wang, W., Xia, S., Wan, Y., et al. (2023). Synthesis and Anticancer Activity Evaluation of New Quinoline Derivatives. Russian Journal of General Chemistry, 93(12), 3075-3081.

- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 96(10), 1339-1351.

- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 105, 1-13.

- Kushwaha, N., & Sharma, P. K. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

- Li, Y., Zhang, J., Wang, Y., et al. (2021). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Scientific Reports, 11(1), 1-15.

- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 11(16), 9483-9495.

- Wang, Y., Chen, J., Li, X., et al. (2021).

- Kumar, A., Sharma, P., & Singh, R. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100588.

- Li, J., Wang, Y., Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 18(1), 85-96.

- El-Gamal, M. I., Al-Said, M. S., Abdel-Maksoud, M. S., & Abdel-Maksoud, S. A. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279.

- BenchChem. (2025).

- Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.

- Aly, M. H., & El-Sayed, W. M. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry, 12(18), 1681-1704.

- Janardhan, B., & S, S. (2025).

- El-Gamal, M. I., Al-Said, M. S., Abdel-Maksoud, M. S., & Abdel-Maksoud, S. A. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).

- Musso, L., & Dall'Angelo, S. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry, 220, 113555.

- Wang, Y., Li, J., Zhang, Y., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 439-451.

- Kumar, A., & Singh, R. K. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- Daoui, O., Mkhayar, K., Elkhatabi, S., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(22), 7567.

- Gupta, S. K., & Mishra, A. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(8), 2465-2481.